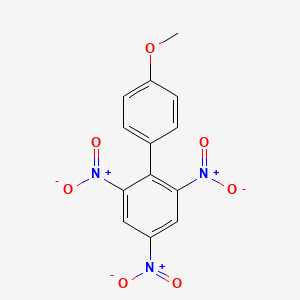
4'-Methoxy-2,4,6-trinitrobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Methoxy-2,4,6-trinitrobiphenyl is an organic compound characterized by the presence of a methoxy group and three nitro groups attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-2,4,6-trinitrobiphenyl typically involves the nitration of 4’-methoxybiphenyl. The process begins with the preparation of 4’-methoxybiphenyl, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods: Industrial production of 4’-Methoxy-2,4,6-trinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nitration reaction safely. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
化学反应分析
Types of Reactions: 4’-Methoxy-2,4,6-trinitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amino derivatives of biphenyl.
Substitution: Halogenated biphenyls and other substituted derivatives.
科学研究应用
4’-Methoxy-2,4,6-trinitrobiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 4’-Methoxy-2,4,6-trinitrobiphenyl involves its interaction with specific molecular targets and pathways. The nitro groups on the biphenyl ring can participate in redox reactions, influencing cellular processes. The compound’s ability to undergo electrophilic substitution reactions allows it to interact with various biomolecules, potentially leading to biological effects such as antimicrobial or anticancer activities.
相似化合物的比较
- 4-Methoxy-2-nitrobiphenyl
- 2,4,6-Trinitrobiphenyl
- 4’-Methoxy-2,4-dinitrobiphenyl
Comparison: 4’-Methoxy-2,4,6-trinitrobiphenyl is unique due to the presence of both a methoxy group and three nitro groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of electron-donating and electron-withdrawing groups, making it versatile in various chemical reactions and applications.
属性
CAS 编号 |
5110-85-0 |
|---|---|
分子式 |
C13H9N3O7 |
分子量 |
319.23 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C13H9N3O7/c1-23-10-4-2-8(3-5-10)13-11(15(19)20)6-9(14(17)18)7-12(13)16(21)22/h2-7H,1H3 |
InChI 键 |
CTRCCGCGDWDRMU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


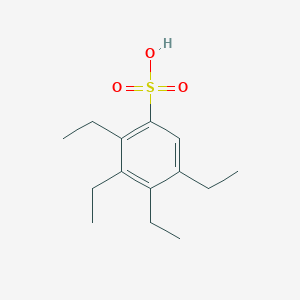
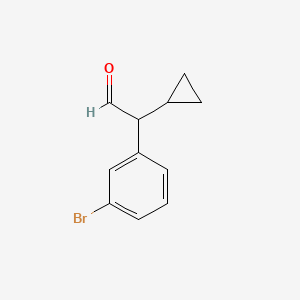
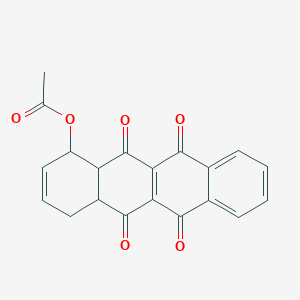
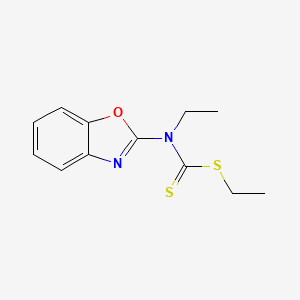

![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)
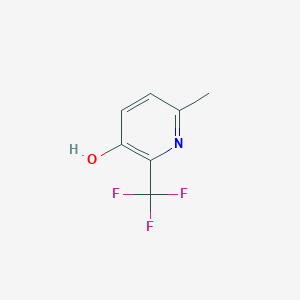
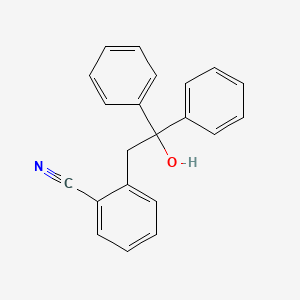
![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)


![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)

